molecular formula C18H16Cl2N2S2 B15241283 3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

Cat. No.: B15241283
M. Wt: 395.4 g/mol
InChI Key: YKZAUHIOUPLVSV-UHFFFAOYSA-N
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Description

3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7400,2,7]trideca-1(9),2,4,6-tetraene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene typically involves multiple steps:

    Formation of the Tricyclic Core: This step involves the cyclization of a suitable precursor to form the tricyclic structure. Common reagents include strong acids or bases to facilitate the cyclization reaction.

    Introduction of Chlorine Atoms: Chlorination is achieved using reagents such as thionyl chloride or sulfuryl chloride under controlled conditions to ensure selective chlorination.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiols or disulfides as the sulfur source.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced sulfur-containing derivatives.

    Substitution: Functionalized derivatives with various nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, 3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs, particularly in the treatment of diseases where sulfur-containing compounds have shown efficacy.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s sulfur-containing group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
  • **3-Chloro-5-{[(4-bromophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene
  • **3-Chloro-5-{[(4-fluorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chlorine and sulfur atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H16Cl2N2S2

Molecular Weight

395.4 g/mol

IUPAC Name

4-chloro-2-[(4-chlorophenyl)sulfanylmethyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C18H16Cl2N2S2/c1-10-2-7-13-14(8-10)24-18-16(13)17(20)21-15(22-18)9-23-12-5-3-11(19)4-6-12/h3-6,10H,2,7-9H2,1H3

InChI Key

YKZAUHIOUPLVSV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC(=N3)CSC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

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